2-Fluoro-6-isopropoxypyridine-3-boronic acid
Overview
Description
2-Fluoro-6-isopropoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C8H11BFNO3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and boronic acid functional groups, which contribute to its reactivity and versatility in chemical processes .
Preparation Methods
The synthesis of 2-Fluoro-6-isopropoxypyridine-3-boronic acid typically involves the reaction of 2-Fluoro-6-isopropoxypyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Fluoro-6-isopropoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyridine compounds.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Hydrolysis: The boronic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
2-Fluoro-6-isopropoxypyridine-3-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isopropoxypyridine-3-boronic acid primarily involves its role as a reagent in chemical reactions. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, facilitating the formation of complex organic molecules .
Comparison with Similar Compounds
2-Fluoro-6-isopropoxypyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the fluorine and isopropoxy groups, which can influence reactivity and selectivity.
2-Fluoropyridine-3-boronic acid: Similar in structure but without the isopropoxy group, leading to different chemical properties and applications.
6-Isopropoxypyridine-3-boronic acid: Lacks the fluorine atom, which can affect its reactivity in certain chemical reactions.
The uniqueness of this compound lies in its combination of fluorine and isopropoxy groups, which can enhance its reactivity and make it suitable for specific synthetic applications .
Properties
IUPAC Name |
(2-fluoro-6-propan-2-yloxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSWTOYGXUJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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